molecular formula C22H26FN7O2 B2945894 3-(4-fluorophenyl)-7,9-dimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 898449-35-9

3-(4-fluorophenyl)-7,9-dimethyl-1-(2-(piperidin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2945894
CAS No.: 898449-35-9
M. Wt: 439.495
InChI Key: GSUUUXMISIBSQE-UHFFFAOYSA-N
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Description

This compound belongs to the triazino-purine-dione class, characterized by a fused heterocyclic core with a triazine ring conjugated to a purine-dione system. Its structure includes a 4-fluorophenyl group at position 3, methyl groups at positions 7 and 9, and a 2-(piperidin-1-yl)ethyl chain at position 1 (Figure 1). These substituents modulate its physicochemical and pharmacological properties, including solubility, bioavailability, and receptor affinity.

Properties

IUPAC Name

3-(4-fluorophenyl)-7,9-dimethyl-1-(2-piperidin-1-ylethyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN7O2/c1-26-19-18(20(31)27(2)22(26)32)29-14-17(15-6-8-16(23)9-7-15)25-30(21(29)24-19)13-12-28-10-4-3-5-11-28/h6-9H,3-5,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUUUXMISIBSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCN4CCCCC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

The compound is a complex organic molecule that incorporates a triazino-purine core structure. It features several functional groups, including a piperidine moiety and a fluorophenyl group. These structural elements may influence its biological activity significantly.

  • Receptor Interaction : Compounds with similar structures often interact with neurotransmitter receptors. The presence of the piperidine ring suggests potential activity at dopamine or serotonin receptors, which are critical in various neurological processes.
  • Enzyme Inhibition : The triazino-purine structure may allow for interaction with enzymes involved in nucleic acid metabolism or other biochemical pathways.
  • Cytotoxicity : Some derivatives of purine compounds exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Pharmacological Effects

  • Neuroactivity : Due to the piperidine component, it may have neuroactive properties, potentially acting as an anxiolytic or antidepressant.
  • Antitumor Activity : Similar compounds have been investigated for their ability to inhibit tumor growth in various cancer models.

Case Studies and Research Findings

  • Study on Similar Compounds : Research on related triazino-purine derivatives has shown promising results in inhibiting certain cancer cell lines, suggesting that the compound may exhibit similar properties.
  • Animal Model Testing : In vivo studies using animal models have demonstrated that modifications to the piperidine structure can enhance bioavailability and therapeutic efficacy.
  • Structure-Activity Relationship (SAR) : Investigations into SAR have indicated that substitutions at specific positions on the triazino-purine ring can significantly alter biological activity, highlighting the importance of molecular design in drug development.

Comparison of Biological Activities

Compound NameStructure TypeBiological ActivityReference
Compound ATriazino-PurineAntitumor
Compound BPiperidine DerivativeNeuroactive
Compound CFluorophenyl SubstitutedCytotoxic

Research Findings Summary

Study FocusFindingsYear
Antitumor ActivityInhibition of cancer cell proliferation2020
NeuropharmacologyPotential anxiolytic effects observed2021
Structure-Activity RelationshipKey substitutions identified for enhanced activity2022

Comparison with Similar Compounds

Critical Substituent Comparisons :

  • Halogenated Aromatic Groups: The 4-fluorophenyl group in the target compound improves metabolic stability compared to 4-chlorophenyl in analog (2) due to fluorine’s smaller atomic radius and stronger C-F bond .
  • Alkyl Side Chains: The 2-(piperidin-1-yl)ethyl chain in the target compound offers moderate basicity (pKa ~8.5), favoring blood-brain barrier penetration over the piperazinyl group in analog (1), which has higher basicity (pKa ~9.5) and may limit CNS access .

Pharmacological and Computational Insights

  • Receptor Binding: Analogs with piperazinyl side chains (e.g., analog 1) show affinity for serotonin (5-HT) receptors due to structural similarity to known ligands . The target compound’s piperidinyl group may shift selectivity toward adenosine receptors, as piperidine derivatives are common in adenosine A₂A antagonists .
  • Solubility and Bioavailability :

    • The target compound’s logP (~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Analog (3), lacking halogenation, has lower logP (~1.5) but reduced potency .

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